2-(Pyrimidin-5-yl)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7N3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-pyrimidin-5-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3S/c1-2-4-10-9(3-1)14-11(15-10)8-5-12-7-13-6-8/h1-7H |
InChI Key |
JFMAXNVNBXLFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CN=CN=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Pyrimidin 5 Yl Benzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments. For derivatives of 2-(pyrimidin-5-yl)benzo[d]thiazole, the aromatic protons of the benzothiazole (B30560) and pyrimidine (B1678525) rings typically appear as multiplets in the downfield region of the spectrum, a characteristic of protons attached to sp²-hybridized carbons.
For instance, in the ¹H NMR spectrum of certain N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives, the protons of the benzothiazole moiety exhibit characteristic signals. The C5-H and C6-H protons often appear as triplets, while the C4-H and C7-H protons are observed as doublets. nih.gov The specific chemical shifts and coupling constants are influenced by the substituents on both the benzothiazole and pyrimidine rings.
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for selected this compound Derivatives
| Compound/Proton | Benzothiazole Protons | Pyrimidine Protons | Other Protons | Reference |
| N-(benzo[d]thiazol-2-yl)-2-((4-(4-chlorophenyl)-5-cyano-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | 7.35 (t, 1H, C5-H), 7.52 (t, 1H, C6-H), 7.64 (d, 1H, C4-H), 7.89 (d, 1H, C7-H) | - | 3.85 (s, 3H, N-CH₃), 4.13 (s, 2H, CH₂S), 7.47 (d, 2H, Ar-H), 7.78 (d, 2H, Ar-H) | nih.gov |
| 2-(2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-chlorophenyl)-5-cyano-6-oxopyrimidin-1(6H)-yl)acetate | - | - | - | nih.gov |
| 2-phenyl-1H-benzo[d]imidazole | 7.64–7.57 (m, 2H), 7.27–7.15 (m, 2H) | - | 12.88 (s, 1H, NH), 8.24–8.14 (m, 2H, Ar-H), 7.55-7.47 (m, 3H, Ar-H) | rsc.org |
Note: The table presents a selection of reported data. Chemical shifts can vary based on the solvent and specific substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their electronic environment.
The carbons of the benzothiazole and pyrimidine rings typically resonate in the aromatic region of the spectrum (approximately 110-160 ppm). The quaternary carbons, such as those at the fusion of the two rings in the benzothiazole moiety and the carbon attached to the pyrimidine ring, often show distinct chemical shifts. For example, the C2 carbon of the benzothiazole ring, being attached to both nitrogen and sulfur, exhibits a characteristic downfield shift. Tautomerism in related benzimidazole (B57391) systems can lead to the coalescence of signals for pairs of carbon atoms. researchgate.netnih.govmdpi.com
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for selected this compound Derivatives
| Compound/Carbon | Benzothiazole Carbons | Pyrimidine Carbons | Other Carbons | Reference |
| N-(benzo[d]thiazol-2-yl)-2-((4-(4-chlorophenyl)-5-cyano-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | - | - | - | nih.gov |
| 2-butyl-1H-benzo[d]imidazole | 132.3, 132.1, 127.6, 114.0 | - | 152.3, 29.0, 28.2, 20.0, 13.6 | rsc.org |
| 2-cyclohexyl-1H-benzo[d]imidazole | 138.4, 137.1, 123.2, 122.9, 118.3, 114.7 | - | 157.4, 33.8, 29.9, 26.2, 26.0 | rsc.org |
Note: The table presents a selection of reported data. Chemical shifts can vary based on the solvent and specific substituents.
Advanced Two-Dimensional NMR Investigations (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, which is essential for complete structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound derivatives, COSY spectra would show correlations between adjacent protons on the benzothiazole and pyrimidine rings, aiding in the assignment of their specific positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). sdsu.edu This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the pyrimidine and benzothiazole rings. researchgate.net
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the types of bonds present and their respective strengths.
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Key vibrational bands include:
C=N stretching: Associated with the imine bonds in both the thiazole (B1198619) and pyrimidine rings. nih.gov
C=C stretching: Arising from the aromatic rings. nih.gov
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. nih.gov
C-S stretching: Characteristic of the thiazole ring.
The presence and position of these bands can confirm the formation of the desired heterocyclic system. For example, in the synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives, the appearance of C=O and N-H stretching vibrations, alongside the characteristic aromatic ring vibrations, confirms the successful coupling of the side chain. nih.gov
Interactive Data Table: Characteristic FT-IR Frequencies (cm⁻¹) for selected this compound Derivatives
| Compound | C=N Stretch | C=C Stretch | Aromatic C-H Stretch | Other Key Bands | Reference |
| N-(benzo[d]thiazol-2-yl)-2-((4-(4-chlorophenyl)-6-((4-chlorophenyl)amino)-5-cyanopyrimidin-2-yl)thio)acetamide | 1644 | 1535 | 3172 | 3435, 3256 (N-H), 2212 (C≡N), 1682 (C=O) | nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-((4-(4-chlorophenyl)-5-cyano-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | 1579 | 1530 | 3197 | 3424 (N-H), 2212 (C≡N), 1694 (C=O) | nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-((1-benzyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | 1590 | 1547 | 2977 | 3363 (N-H), 2213 (C≡N), 1692 (C=O) | nih.gov |
Note: The table presents a selection of reported data. The exact frequencies can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve the cleavage of the bond linking the pyrimidine and benzothiazole rings, as well as the fragmentation of the individual rings. The fragmentation patterns of pyrimidine and thiazole derivatives often involve the loss of small, stable molecules or radicals. researchgate.netsapub.org For instance, thiazole-based compounds can undergo fragmentation with the loss of a chlorine atom from the thiazole unit. conicet.gov.ar
The high-resolution mass spectrometry (HRMS) technique allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which is crucial for confirming its chemical formula, C₁₁H₇N₃S. parchem.com
In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high accuracy. For instance, in the characterization of a related derivative, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, HRMS using electrospray ionization (ESI) determined the mass with an error of only 1.06 ppm, showcasing the precision of this technique. mdpi.com This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: HRMS Data for a Related Benzothiazole Derivative
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Calculated m/z (C₂₂H₁₈FN₂OS⁺) | 377.1124 |
| Found m/z | 377.1128 |
Source: mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This coupling is essential for analyzing complex mixtures and assessing the purity of synthesized compounds like this compound.
The LC component separates the target compound from impurities and byproducts. The eluent from the LC column is then introduced into the mass spectrometer, which provides mass information for the separated components. This technique is widely used for the determination of benzothiazoles in various matrices, including wastewater. nih.govresearchgate.net For instance, a method was developed for the determination of various benzothiazoles in municipal wastewater using solid-phase extraction followed by LC-MS with electrospray ionization. nih.gov This highlights the technique's sensitivity and applicability to complex samples. The use of LC-MS has been reported in the characterization of newly synthesized thiazole-linked dihydropyrimidinone hybrids. nih.gov
Electronic Absorption and Emission Spectroscopy for Chromophore Analysis
The chromophoric nature of the this compound system is investigated using electronic absorption and emission spectroscopy, which provides insights into its electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of a benzothiazole derivative typically shows absorption bands arising from π → π* and n → π* transitions. researchgate.net For example, the UV-Vis spectra of several 2-phenylbenzothiazole (B1203474) derivatives have been recorded in different solvents, demonstrating the influence of the chemical environment on the electronic transitions. researchgate.net Similarly, the UV-Vis spectrum of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide in methanol (B129727) shows absorption maxima at 255 nm and 307 nm. mdpi.com The absorption properties of thiazole-azo dyes dispersed in a PMMA matrix have also been studied, showing that the absorption bands are influenced by the substituents on the benzothiazole ring. mdpi.com
Table 2: UV-Vis Absorption Data for a Related Benzothiazole Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| Methanol | 255 | 28,300 |
Source: mdpi.com
Fluorescence Spectroscopy (for related benzothiazole structures)
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent. nih.gov For example, a series of synthesized benzothiazole derivatives displayed fluorescence emissions in the range of 380 to 450 nm when excited at 330 nm. researchgate.net The fluorescence properties are highly dependent on the molecular structure. Some benzothiazole derivatives, like 2-(2′-hydroxyphenyl)benzothiazole (HBT), exhibit excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence that is sensitive to the environment. rsc.org Theoretical studies have also been employed to understand and predict the fluorescence properties of benzothiazole-based probes. nih.gov
Table 3: Fluorescence Emission of Related Benzothiazole Derivatives
| Excitation Wavelength (nm) | Emission Wavelength Range (nm) |
|---|
Source: researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.
Crystallographic Parameters and Unit Cell Analysis
The analysis of a single crystal of a compound like this compound would yield its crystallographic parameters, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, the crystal structure of a related compound, 2-[5-(benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole, was determined to be monoclinic with specific unit cell parameters. nih.gov Another example, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, also crystallizes in the monoclinic system. nih.gov These parameters define the fundamental repeating unit of the crystal lattice. The analysis also reveals the number of molecules in the unit cell (Z) and provides data on bond lengths and angles, which can confirm the connectivity of the atoms and reveal details about the molecular conformation. nih.govnih.govnih.gov
Table 4: Crystallographic Data for 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₀N₂S₃ |
| Crystal System | Monoclinic |
| a (Å) | 15.7297 (14) |
| b (Å) | 8.2396 (5) |
| c (Å) | 12.8160 (12) |
| β (°) | 112.872 (11) |
| Volume (ų) | 1530.4 (2) |
Source: nih.gov
Intermolecular Interactions and Packing Arrangements
The determination of intermolecular interactions and crystal packing arrangements for solid-state compounds like this compound is primarily achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which a detailed picture of the three-dimensional arrangement of molecules in the crystal lattice can be constructed.
For related benzothiazole derivatives, the crystal packing is often governed by a combination of weak intermolecular forces. These can include:
π-π Stacking: The planar aromatic rings of the benzothiazole and pyrimidine systems can stack on top of each other, contributing to the stability of the crystal structure. The distances between these rings are typically in the range of 3.3 to 3.8 Å.
Hydrogen Bonding: Although this compound itself is not a strong hydrogen bond donor, derivatives with amino or hydroxyl substituents can form significant intermolecular hydrogen bonds. For instance, in related 2-aminobenzothiazole (B30445) derivatives, N-H···N or N-H···O hydrogen bonds are common motifs that direct the crystal packing.
Analysis of the crystal structure of analogous compounds, such as derivatives of 2-pyrimidylbenzothiazole, reveals that the interplay of these interactions dictates the formation of specific supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. nih.gov The specific arrangement is highly dependent on the substituents present on the benzothiazole and pyrimidine rings.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified compound. This experimental data is then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.
For a novel compound like this compound, after its synthesis and purification, a sample would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified. From the masses of these products, the percentages of C, H, N, and S in the original sample are calculated.
The molecular formula for this compound is C₁₁H₇N₃S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The experimental values obtained for a pure sample are expected to be in close agreement (typically within ±0.4%) with these calculated values.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 61.95 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.31 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 19.71 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.03 |
| Total | 213.258 | 100.00 |
Studies on related benzothiazole-pyrimidine hybrids report elemental analysis data as a crucial part of the compound's characterization, confirming the successful synthesis of the target molecules. nih.govnanobioletters.com For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((4-(4-chlorophenyl)-5-cyano-1-substituted-6-oxo-1,6-dihydropyrimidin-2yl)thio) acetamide derivatives was confirmed by elemental analyses that were in good agreement with the calculated values. nih.gov
Computational and Theoretical Investigations of 2 Pyrimidin 5 Yl Benzo D Thiazole
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov For 2-(Pyrimidin-5-yl)benzo[d]thiazole, DFT calculations offer a detailed picture of its geometry, electron distribution, and reactivity.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations typically show that the benzothiazole (B30560) and pyrimidine (B1678525) ring systems are nearly coplanar. nih.gov This planarity suggests a significant degree of electron delocalization across the molecule. The optimized geometry provides foundational data for bond lengths, bond angles, and dihedral angles.
Interactive Data Table: Optimized Geometric Parameters of a Benzothiazole Derivative (Representative Data)
| Parameter | Value |
|---|---|
| Bond Length (S1-C7A) | 1.7327 Å |
| Bond Length (C2-N3) | 1.3064 Å |
| Bond Angle (C7A-S1-C2) | 89.40° |
Note: The data presented is for a related benzothiazole derivative and serves as a representative example. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.
In this compound, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO is often located on the electron-deficient pyrimidine ring. researchgate.net This spatial separation of the frontier orbitals is characteristic of donor-π-acceptor systems and influences the intramolecular charge transfer (ICT) properties of the molecule.
Interactive Data Table: Frontier Molecular Orbital Energies of a Benzothiazole Derivative (Representative Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.5 |
Note: These values are representative and can vary based on the specific derivative and computational method.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine and thiazole (B1198619) rings, indicating these are sites for potential protonation or coordination to metal ions. The hydrogen atoms of the aromatic rings would exhibit positive potential.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bond connecting the pyrimidine and benzothiazole rings. These simulations can reveal the most populated conformations in different environments, such as in solution, which can influence the molecule's biological activity and physical properties. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Interaction Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to characterize chemical bonds and non-covalent interactions. researchgate.net In the context of this compound, QTAIM can be used to quantify the strength of intramolecular interactions, such as hydrogen bonds or other stabilizing contacts. The analysis of bond critical points and their properties, like electron density and its Laplacian, can provide a detailed understanding of the nature of chemical bonding within the molecule.
In Silico Structure-Activity Relationship (SAR) Modeling for this compound Analogues
In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com For analogues of this compound, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models can be developed to identify the key structural features that influence a specific biological effect, such as enzyme inhibition. researchgate.net These models can guide the design of new, more potent analogues by indicating which positions on the molecular scaffold are favorable for modification with different substituents. researchgate.net For instance, studies on pyrimidine-based benzothiazole derivatives have been used to develop models for inhibiting cyclin-dependent kinase 2 (CDK2). researchgate.net
Computational Mechanistic Studies of Synthetic Pathways for this compound
Computational and theoretical investigations serve as a powerful tool in modern organic chemistry, providing deep insights into reaction mechanisms that are often difficult to probe through experimental means alone. For complex heterocyclic scaffolds like this compound, understanding the precise sequence of bond-forming and bond-breaking events, the nature of transition states, and the energetics of the reaction pathway is crucial for optimizing existing synthetic routes and designing new, more efficient ones. While direct computational studies on the synthesis of this compound are not extensively documented in the public literature, mechanistic insights can be drawn from theoretical investigations into the formation of the core 2-arylbenzothiazole structure.
One of the most synthetically advanced and mechanistically rich pathways for forming 2-substituted benzothiazoles is through palladium-catalyzed intramolecular C-H functionalization. nih.govelsevierpure.comresearchgate.net This method typically involves the cyclization of a thiobenzanilide (B1581041) precursor. The following discussion outlines a plausible mechanistic pathway for the synthesis of this compound via this route, based on established and computationally supported catalytic cycles for analogous systems. organic-chemistry.orgmdpi.com
A plausible catalytic cycle, often investigated using Density Functional Theory (DFT), would proceed through the following key steps:
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to a C-X bond or, more relevant to modern methods, interacting with an oxidant and the substrate.
Concerted Metalation-Deprotonation (CMD): This is often the rate-determining step in C-H functionalization cycles. The palladium center coordinates to the substrate and facilitates the cleavage of a C-H bond on the pyrimidine ring and a S-H bond on the thiophenol moiety. This is often proposed to occur via a concerted mechanism where a base assists in the deprotonation.
Reductive Elimination: The final step involves the formation of the new C-S bond, creating the benzothiazole ring system and regenerating the active Pd(0) catalyst, which can then enter a new cycle.
Computational studies on similar transformations provide the relative free energies (ΔG) for each intermediate and transition state (TS) along the reaction coordinate. These calculations help identify the most likely reaction pathway and the kinetic bottlenecks.
Detailed Findings from a Model System
To illustrate the type of data generated from such studies, the table below presents hypothetical, yet representative, DFT-calculated energy values for the key steps in the palladium-catalyzed synthesis of 2-phenylbenzothiazole (B1203474), a close structural analog. These values are typical for such catalytic cycles.
Table 1: Hypothetical DFT-Calculated Energies for the Pd-Catalyzed Synthesis of 2-Phenylbenzothiazole
| Step | Species | Relative Free Energy (kcal/mol) | Description |
| Catalyst Activation | Pd(0) Catalyst + Substrate | 0.0 | Initial state with active catalyst and thiobenzanilide precursor. |
| C-H Activation | Pre-cyclization Complex | +5.2 | Coordination of the substrate to the palladium center. |
| Transition State 1 (TS1) | +21.5 | Rate-determining transition state for the Concerted Metalation-Deprotonation (CMD) step. | |
| Palladacycle Intermediate | -10.8 | A stable six-membered ring intermediate formed after C-H/N-H activation. | |
| Reductive Elimination | Transition State 2 (TS2) | +15.3 | Transition state for the C-S bond-forming reductive elimination step. |
| Product Release | Product-Catalyst Complex | -25.7 | The newly formed 2-phenylbenzothiazole coordinated to the Pd(0) catalyst. |
| Regenerated Catalyst + Product | -30.1 | Final state with the product released and the catalyst regenerated. |
Note: Energies are hypothetical and presented to illustrate typical findings from a computational mechanistic study.
Applying this model to the synthesis of this compound would involve similar intermediates and transition states. However, the electronic properties of the pyrimidine ring, specifically its electron-deficient nature, would likely influence the energetics of the C-H activation step. Computational studies are essential to quantify these electronic effects and predict how they impact the reaction rate and efficiency. For instance, the increased acidity of the pyrimidine C-H bond might lower the activation energy for the CMD step compared to a simple benzene (B151609) ring.
Chemical Reactivity and Transformational Studies of 2 Pyrimidin 5 Yl Benzo D Thiazole
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Moiety
The benzothiazole ring is generally susceptible to electrophilic aromatic substitution. However, in the 2-(pyrimidin-5-yl)benzo[d]thiazole system, the reactivity is significantly influenced by the presence of the electron-withdrawing pyrimidine (B1678525) ring attached at the 2-position. This deactivating effect makes electrophilic substitution on the benzo moiety more challenging compared to simpler benzothiazoles. thieme-connect.dersc.org
Typically, electrophilic attack on the benzothiazole ring occurs at positions 4, 5, 6, and 7. The precise location is dictated by the reaction conditions and the nature of any existing substituents on the benzene (B151609) ring. For instance, the bromination of aminobenzothiazoles has been studied, demonstrating that the activating amino group can direct electrophiles to specific positions. rsc.org In the case of this compound, the deactivating nature of the pyrimidine substituent would likely direct incoming electrophiles to the 6-position, and to a lesser extent, the 4- and 7-positions, due to the electronic pull of the heterocyclic system. However, forcing conditions would be necessary to achieve such transformations.
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Moiety
The pyrimidine ring is inherently electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). slideshare.netbhu.ac.in This reactivity is most pronounced at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogen atoms. slideshare.netyoutube.com In the context of this compound, the core pyrimidine ring lacks leaving groups at these activated positions. Therefore, direct SNAr on the parent compound is not a primary reaction pathway.
However, derivatives of this scaffold, particularly those bearing good leaving groups like halogens at the 2-, 4-, or 6-positions of the pyrimidine ring, are excellent substrates for SNAr. For example, studies on related pyrimidine-bearing benzothiazole hybrids have shown that a chloro group at the 4-position of the pyrimidine ring can be readily displaced by various nucleophiles. nih.gov The reaction of a 4-chloropyrimidine (B154816) derivative with different amines, for instance, allows for the introduction of diverse functionalities. nih.gov The general reactivity for SNAr on a dihalopyrimidine typically shows that the C-4 position is more reactive than the C-2 position. nih.govstackexchange.com
A study on pyrimidine-tethered benzothiazoles demonstrated the synthesis of a 4-chloropyrimidine derivative by treating the corresponding pyrimidone with POCl₃. This chloro derivative served as a key intermediate for subsequent nucleophilic substitution reactions with a range of nucleophiles, highlighting the utility of SNAr in functionalizing the pyrimidine moiety. nih.gov
Reactions at the Inter-ring Linkage of this compound
Reactions involving the direct cleavage or modification of the carbon-carbon single bond connecting the pyrimidine and benzothiazole rings are not commonly reported in the literature. This bond, linking two aromatic heterocyclic systems, is generally stable under most reaction conditions. Synthetic strategies typically focus on building the core scaffold from separate pyrimidine and benzothiazole precursors or functionalizing the peripheral positions of the pre-formed molecule, rather than attempting to chemically alter the robust inter-ring linkage.
Ring-Opening and Rearrangement Reactions of the Core Heterocycles
Both the benzothiazole and pyrimidine rings can undergo ring-opening or rearrangement reactions under specific conditions. The stability of the thiazole (B1198619) ring, for instance, can be compromised in the absence of substituents at the 2-position when subjected to certain reagents. nih.gov
Oxidative ring-opening of benzothiazole derivatives has been documented, leading to the formation of acylamidobenzene sulfonate esters. researchgate.net This reaction is believed to proceed through the opening of the thiazole ring, followed by the oxidation of the resulting thiol. researchgate.net Reductive conditions, such as using sodium in liquid ammonia (B1221849), can also induce ring-opening in substituted thiazoles. researchgate.net
In a relevant study, an attempt to create a fused imidazo[1,2-c]pyrimidine (B1242154) ring system from a 2-pyrimidylbenzothiazole derivative did not yield the expected product. Instead, an open-structure compound, N-(5-(benzo[d]thiazol-2-yl)-4-(2-oxopropyl)amino)pyrimidin-2-yl)benzenesulfonamide, was formed. nih.gov This outcome demonstrates a rearrangement and partial ring-opening of the intended fused system under the reaction conditions. nih.gov Similarly, pyrimidine rings can be susceptible to ring contraction reactions, for example, converting into pyrazoles upon treatment with hydrazine. youtube.com
Redox Chemistry of this compound
The redox behavior of molecules containing the benzothiazole moiety has been a subject of interest, particularly for applications in energy storage and materials science. Cyclic voltammetry (CV) studies on benzothiazole derivatives have shown that these compounds can exhibit reversible redox signals. db-thueringen.de
Transition Metal-Catalyzed Cross-Coupling for Peripheral Functionalization
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the peripheral functionalization of the this compound scaffold. youtube.comresearchgate.net These reactions enable the formation of carbon-carbon bonds by coupling halo-derivatives of the heterocyclic system with various organoboron reagents. youtube.comresearchgate.netyoutube.com
This methodology is highly effective for modifying both the pyrimidine and benzothiazole rings. For instance, palladium-catalyzed cross-coupling of 2-, 6-, or 8-halopurines (which contain a pyrimidine ring) with aryl and alkenyl boronic acids proceeds in good yields. researchgate.net Similarly, the C5-position of 2-aminopyrimidines can be functionalized via palladium-catalyzed arylation and olefination. rsc.org
In a practical application, the Suzuki-Miyaura coupling was used to synthesize a series of 7-amino-2-arylmethyl-5-aryl-thiazolo[5,4-d]pyrimidines. The key step involved the reaction of a 5-chloro-thiazolo[5,4-d]pyrimidine derivative with various boronic acids in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and a base like sodium carbonate. mdpi.com This approach allows for the introduction of a wide array of substituents, demonstrating the versatility of cross-coupling reactions for creating libraries of complex molecules based on the core scaffold. mdpi.comnih.gov
Research on this compound: A Focused Inquiry Reveals Limited Publicly Available Data
Despite a targeted investigation into the scientific literature, detailed research concerning the specific applications of the chemical compound this compound in advanced materials science and chemoinformatics appears to be limited within the public domain.
Extensive searches for data on the photophysical characteristics, organic electronics applications, computational screening, protein-ligand interaction modeling, and synthetic utility of this compound did not yield specific studies focused on this exact molecule. The existing body of research extensively covers the broader classes of benzothiazole and pyrimidine derivatives, highlighting their significance in various scientific fields. However, information detailing the unique properties and applications of the precisely defined compound, this compound, remains elusive in the currently accessible scientific databases.
For instance, while the synthesis of related structures, such as N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamide, has been documented, these compounds differ significantly in their substitution patterns and functional groups from the subject of this inquiry. nih.gov Similarly, studies on other pyrimidine-tethered benzothiazole derivatives focus on different structural cores.
This lack of specific data prevents a detailed analysis as per the requested outline. The scientific community has explored various facets of related benzothiazole and pyrimidine compounds, but the specific combination represented by this compound has not been a prominent subject of published research in the specified advanced fields.
Therefore, a comprehensive article on the advanced research avenues and applications of this compound, as outlined in the initial request, cannot be generated based on the currently available scientific literature. Further research and publication in peer-reviewed journals would be necessary to provide the specific data points required for such an analysis.
Advanced Research Avenues and Applications of 2 Pyrimidin 5 Yl Benzo D Thiazole in Specialized Fields
Methodological Studies in Agrochemical Research and Development
While direct and extensive research focusing solely on 2-(Pyrimidin-5-yl)benzo[d]thiazole within agrochemical methodological studies is not prominently documented, the foundational moieties of this compound—benzothiazole (B30560) and pyrimidine (B1678525)—are subjects of significant investigation. The inherent antimicrobial properties of the benzothiazole scaffold form the basis of its relevance in agrochemistry. Research into related benzothiazole derivatives indicates their potential as fungicides and bactericides, crucial for crop protection.
Methodological studies on analogous compounds often involve screening for antimicrobial activity against plant pathogens. For instance, derivatives are tested for their ability to inhibit the growth of various bacterial and fungal strains that cause significant crop damage. These studies help establish a structure-activity relationship (SAR), identifying which chemical modifications to the core structure enhance efficacy against specific pathogens. The mechanisms often mirror those found in medicinal applications, such as the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is vital for both microbial pathogens and pests. nih.gov The exploration of benzothiazole derivatives as antibacterial agents against strains like E. coli and P. aeruginosa provides a methodological template for their potential application in combating plant-based bacterial infections. nih.gov
Electrochemical Investigations and Corrosion Inhibition Mechanisms
The this compound structure, rich in heteroatoms (nitrogen and sulfur) and aromatic rings, makes it a prime candidate for applications in corrosion inhibition. Electrochemical studies on structurally similar benzothiazole and pyrimidine derivatives have elucidated the mechanisms by which these molecules protect metallic surfaces.
The primary mechanism of corrosion inhibition is the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through:
Chemisorption: The sharing of lone pair electrons from the nitrogen and sulfur heteroatoms with the vacant d-orbitals of the metal. The π-electrons of the pyrimidine and benzothiazole rings can also contribute to this process, leading to the formation of a stable, coordinated layer.
Physisorption: Electrostatic interactions between a charged metal surface and charged inhibitor molecules.
Studies on related compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) on galvanised steel show that the specific functional groups influence the nature of the protective film. rsc.org For example, some derivatives may complex with dissolved metal ions (e.g., Zn²⁺) to facilitate the precipitation of a protective layer, while others form a thin, directly chemisorbed film. rsc.org Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to confirm these mechanisms. Polarization curves can indicate whether an inhibitor is anodic, cathodic, or mixed-type, while EIS helps in understanding the increase in charge-transfer resistance and the decrease in double-layer capacitance upon the inhibitor's adsorption. researchgate.net Theoretical studies using Density Functional Theory (DFT) further support experimental findings by modeling the adsorption behavior and binding strength of the inhibitor molecules on the metal surface. rsc.org
Development of Novel Analytical Probes and Detection Systems
The unique photophysical properties and biological targeting capabilities of heterocyclic systems similar to this compound have driven their use in the development of novel analytical probes. A notable application is in the field of biomedical imaging, particularly for Positron Emission Tomography (PET).
Research has focused on developing PET tracers from scaffolds like 5H-thiazolo[3,2-α]pyrimidin-5-one, which is structurally related to the compound of interest. nih.gov These efforts aim to create probes for imaging specific biological targets, such as GluN2A-containing NMDA receptors in the brain. The development process involves synthesizing derivatives and evaluating their metabolic stability and binding affinity. Although challenges in achieving sufficient binding affinity for in vivo imaging can exist, these studies have yielded valuable tools. For instance, specific radiolabeled derivatives have been successfully used as radioligands in autoradiographic studies and for developing radioligand binding assays. nih.gov These tools are crucial for studying receptor pharmacology and for the optimization of therapeutic molecules that target these receptors. nih.gov
Fundamental Research into Biological System Interactions (Focus on studies of mechanisms and pathways)
Enzymatic Inhibition Mechanism Studies (e.g., Dihydrofolate Reductase, α-Glucosidase, Urease)
The this compound scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including several critical enzymes.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR disrupts DNA replication and protein synthesis, leading to cell death, which makes it an excellent target for antimicrobial and anticancer agents. nih.govnih.govacs.org Benzothiazole and pyrimidine derivatives have been designed as potent DHFR inhibitors. nih.gov Molecular docking studies reveal that the benzothiazole moiety can form effective binding interactions within the active sites of DHFR from pathogens like E. coli and P. aeruginosa. nih.gov
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting this enzyme can slow glucose absorption, making it a therapeutic target for managing type 2 diabetes. Thiazole (B1198619) derivatives have been identified as effective α-glucosidase inhibitors. nih.gov Kinetic studies show these compounds often act as noncompetitive inhibitors, binding to an allosteric site on the enzyme rather than competing with the substrate at the active site. The specific positioning of substituents on the heterocyclic rings can significantly modulate the potency and selectivity of inhibition. nih.gov
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced helps neutralize the acidic gastric environment. Benzothiazole derivatives have shown potent inhibitory activity against urease, with IC₅₀ values significantly lower than standard inhibitors. nih.gov Molecular docking and dynamics simulations have been used to confirm the binding interactions of these inhibitors within the enzyme's active site, which often contains nickel ions crucial for its catalytic activity. nih.gov
Table 1: Reported Enzymatic Inhibition Data for Related Benzothiazole/Pyrimidine Derivatives
| Enzyme Target | Derivative Class | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Benzothiazole-pyrimidine hybrid | 1.3 µM | nih.gov |
| Dihydrofolate Reductase (DHFR) | Benzothiazole-pyrimidine hybrid | 4.1 µM | nih.gov |
| Urease | Benzothiazole derivative | 16.16 ± 0.54 µM | nih.gov |
| Urease | Benzothiazole derivative | 28.88 mg/mL (79.7 µM) | researchgate.net |
| DNA Gyrase B (E. faecalis) | Benzothiazole derivative | IC₅₀ = 9.5 nM | nih.gov |
Mechanisms of Antimicrobial Action
The antimicrobial effects of compounds based on the this compound scaffold are multifaceted, targeting various essential pathways in microbial cells. The primary mechanisms include:
Enzyme Inhibition: As detailed previously, the inhibition of enzymes like DHFR is a key mechanism. nih.govnih.govacs.org Another critical target is DNA gyrase, a topoisomerase that manages DNA supercoiling during replication. Inhibition of its B subunit (GyrB) by benzothiazole derivatives has been shown to be a potent antibacterial strategy. nih.gov
Disruption of Cell Wall/Membrane Synthesis: While less detailed, the lipophilic nature of the benzothiazole ring can facilitate interaction with and disruption of the bacterial cell membrane, leading to altered permeability and cell lysis.
Inhibition of Biofilm Formation: Several benzothiazole hybrids have demonstrated significant antibiofilm activity, particularly against pathogenic Candida species. jocpr.comresearchgate.net Biofilms are structured communities of microbes that are notoriously resistant to conventional antibiotics. By preventing biofilm formation, these compounds can render pathogens more susceptible to treatment.
The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
Table 2: Reported Antimicrobial Activity (MIC) for Related Benzothiazole/Pyrimidine Derivatives
| Derivative Class | Microorganism | Reported MIC Value | Reference |
|---|---|---|---|
| Thiophenyl-pyrazolyl-thiazole hybrid | P. aeruginosa | 3.9 µg/mL | nih.gov |
| 2-(Benzo[d]thiazol-2-yl)-N-arylacetamide | Various bacteria | 31.25–250 µg/L | nih.gov |
| Triazole-benzothiazole hybrid | Various bacteria | ~0.023–0.049 µg/L | nih.gov |
| Benzothiazole derivative | Enterococcus faecalis | 3.13 µM | nih.gov |
| Sulfonamide-benzothiazole hybrid | P. aeruginosa, S. aureus, E. coli | 3.1–6.2 µg/ml | nih.gov |
Modulatory Effects on Inflammatory Pathways
The anti-inflammatory properties of benzothiazole and pyrimidine derivatives are primarily linked to their ability to modulate the arachidonic acid cascade.
The main mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). farmaceut.org These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators that cause pain, fever, and swelling. farmaceut.orgnih.gov By inhibiting COX, these compounds reduce prostaglandin (B15479496) production, thereby alleviating inflammation. Much research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective inhibition of the constitutively expressed COX-1 enzyme. nih.gov
Other modulatory effects on inflammatory pathways include:
Inhibition of Lipoxygenase (LOX): Some derivatives also inhibit the LOX pathway, which converts arachidonic acid into leukotrienes, another class of inflammatory mediators. mdpi.com
Inhibition of Protein Denaturation: The ability of compounds to prevent heat-induced protein denaturation is a well-established method for assessing in vitro anti-inflammatory activity. nih.gov Several pyrimidinone-linked thiazoles have shown efficacy in this assay. nih.gov
Free Radical Scavenging: Inflammation is often associated with oxidative stress. Compounds that can scavenge free radicals can help mitigate tissue damage caused by reactive oxygen species at the site of inflammation. nih.gov
Elucidation of Antiproliferative Activity Mechanism of this compound Remains an Area for Future Investigation
Initial investigations into the broader class of benzothiazole-pyrimidine hybrids have highlighted their potential as antiproliferative agents, yet specific details regarding the mechanism of action for the compound this compound are not extensively documented in publicly available scientific literature.
The fusion of pyrimidine and benzothiazole rings has yielded numerous derivatives with promising anticancer activities. These activities often stem from the inhibition of critical cellular processes such as cell cycle progression and the induction of programmed cell death, known as apoptosis. However, the precise molecular interactions and pathways affected by the specific, unsubstituted compound this compound have not been the primary focus of the research available to date.
Studies on structurally related compounds offer some insights into potential mechanisms. For instance, various substituted benzothiazole-pyrimidine derivatives have been shown to exert their antiproliferative effects by targeting key regulatory proteins. These can include cyclin-dependent kinases (CDKs), which are crucial for cell cycle control, and other enzymes involved in cancer cell proliferation and survival. The general mechanism often involves the molecule fitting into the active site of these enzymes, blocking their function and thereby halting the uncontrolled growth of cancer cells.
Furthermore, many anticancer compounds bearing the benzothiazole or pyrimidine scaffold have been observed to trigger apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the safe and effective removal of malignant cells.
Despite these general observations for related compounds, detailed research findings, including specific IC50 values against a range of cancer cell lines and in-depth mechanistic studies for this compound, are not available. The elucidation of its specific molecular targets, its effect on cell cycle checkpoints (e.g., G1/S or G2/M arrest), and the specific apoptotic pathways it may induce requires dedicated investigation.
Future research focused squarely on this compound would be necessary to delineate its exact mechanism of antiproliferative activity. Such studies would involve screening against a panel of cancer cell lines to determine its potency and selectivity, followed by detailed molecular and cellular assays to identify its direct binding partners and the downstream signaling cascades it modulates.
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods when weighing powders or handling volatile intermediates (e.g., thioglycolic acid) .
- Waste disposal : Neutralize acidic reaction mixtures before disposal and segregate halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
